

# An In-depth Technical Guide to the Chemical Structure and Properties of Quipazine

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Quipazine**, a substituted piperazine and quinoline, is a nonselective serotonin (5-HT) receptor agonist that has been a subject of scientific research for its diverse pharmacological activities. [1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **quipazine**. Detailed experimental protocols for key assays are outlined, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are presented in structured tables for ease of reference and comparison.

## **Chemical Structure and Identification**

**Quipazine**, with the IUPAC name 2-(piperazin-1-yl)quinoline, is a member of the arylpiperazine family.[1][2] Its structure features a quinoline ring system linked to a piperazine moiety at the 2-position.[1] This unique arrangement confers its characteristic serotonergic activity.



Identifier	Value	
IUPAC Name	2-(piperazin-1-yl)quinoline[1]	
CAS Number	4774-24-7[3]	
Molecular Formula	C13H15N3[1]	
Molecular Weight	213.28 g/mol [1][4]	
Canonical SMILES	C1CN(CCN1)C2=NC3=CC=CC=C3C=C2[1]	
InChI	InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6- 13(15-12)16-9-7-14-8-10-16/h1-6,14H,7- 10H2[1]	
InChlKey	XRXDAJYKGWNHTQ-UHFFFAOYSA-N[1]	

## **Physicochemical Properties**

The physicochemical properties of **quipazine** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value
Melting Point	81-83 °C[3]
XLogP3	1.5[1]
Topological Polar Surface Area	28.16 Ų[5]
Hydrogen Bond Donors	1[5]
Hydrogen Bond Acceptors	3[5]
Rotatable Bonds	1[5]

## **Pharmacological Properties**

**Quipazine** is characterized as a non-selective serotonin receptor agonist, with notable activity at various 5-HT receptor subtypes.[1] Its pharmacological effects are complex, stemming from its interactions with multiple targets.



## **Receptor Binding Affinities (Ki)**

The following table summarizes the binding affinities of **quipazine** for various human serotonin receptors. Lower Ki values indicate higher binding affinity.

Receptor	Ki (nM)
5-HT <sub>1a</sub>	Data not available
5-HT <sub>1e</sub>	Data not available
5-HT <sub>2a</sub>	5.8
5-HT₂C	1.3
5-HT <sub>3</sub>	Data not available
5-HT <sub>6</sub>	8.9
5-HT <sub>7</sub>	28

Data sourced from publicly available databases and may vary between studies.

## Functional Activity (EC50/IC50)

**Quipazine** exhibits agonist activity at several 5-HT receptors, initiating downstream signaling cascades.

Receptor	Functional Assay	Potency (EC50/IC50 in nM)
5-HT <sub>2a</sub>	Calcium Mobilization	2.9
5-HT₂C	IP <sub>1</sub> Accumulation	1.1

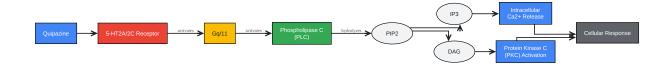
Data sourced from publicly available databases and may vary between studies.

# **Signaling Pathways**

The interaction of **quipazine** with 5-HT<sub>2</sub>a and 5-HT<sub>2</sub>C receptors, which are Gq/11-coupled, leads to the activation of phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol



(DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.



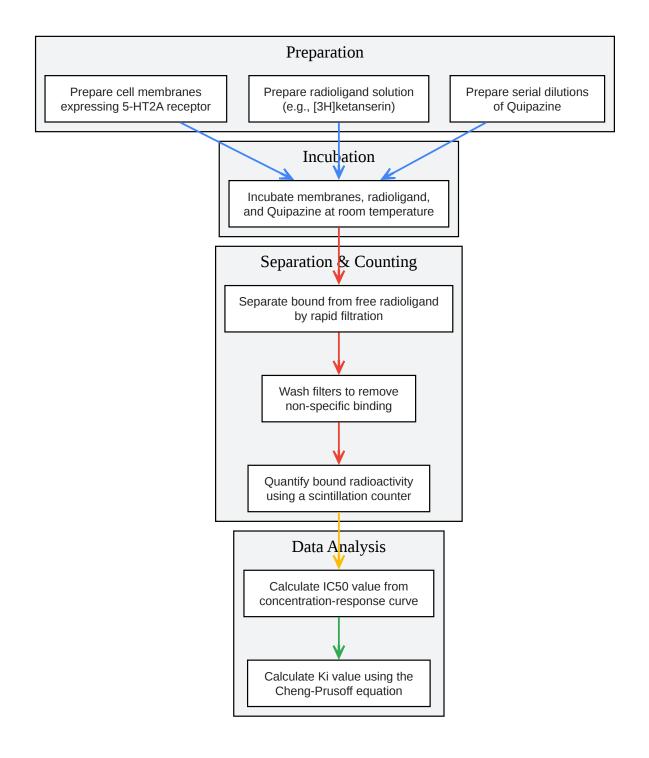
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Caption: Quipazine-induced 5-HT2A/2C receptor signaling cascade.

# **Experimental Protocols**Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of **quipazine** for a target receptor, for example, the 5-HT<sub>2a</sub> receptor.





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Caption: Workflow for a radioligand binding assay.



#### Methodology:

- Membrane Preparation: Cell membranes expressing the human 5-HT<sub>2a</sub> receptor are prepared from cultured cells.
- Reaction Mixture: In a 96-well plate, add the following in order: assay buffer, a serial dilution of **quipazine** or vehicle, the radioligand (e.g., [3H]ketanserin), and the cell membrane preparation.
- Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: The filters are washed multiple times with ice-cold wash buffer to reduce nonspecific binding.
- Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC<sub>50</sub> value (the concentration of quipazine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## **Calcium Mobilization Assay**

This protocol describes a method to measure the functional agonist activity of **quipazine** at Gq-coupled receptors like 5-HT<sub>2a</sub> by detecting changes in intracellular calcium levels.

#### Methodology:

Cell Culture and Dye Loading: Cells stably expressing the 5-HT<sub>2a</sub> receptor are plated in a 96-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).



- Compound Addition: A serial dilution of **quipazine** is added to the wells.
- Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument records the fluorescence intensity over time, before and after the addition of the compound.
- Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured. The EC<sub>50</sub> value (the concentration of **quipazine** that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

### Conclusion

**Quipazine** serves as a valuable pharmacological tool for investigating the serotonin system. Its distinct chemical structure and broad-spectrum activity at 5-HT receptors have contributed to a better understanding of serotonergic neurotransmission. This guide provides a foundational understanding of its chemical and pharmacological properties, supported by detailed methodologies and visual representations of its mechanism of action, to aid researchers in their exploration of this multifaceted compound.

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## References

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